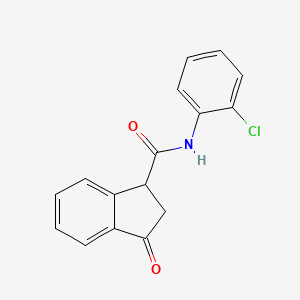

N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Description

N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a synthetic small molecule characterized by an indene-carboxamide backbone substituted with a 2-chlorophenyl group. The indene core (a bicyclic structure with a ketone at position 3) and the carboxamide linkage are critical for its structural and functional properties. The 2-chlorophenyl moiety likely enhances lipophilicity and influences binding affinity through halogen interactions with enzyme active sites.

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-oxo-1,2-dihydroindene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-13-7-3-4-8-14(13)18-16(20)12-9-15(19)11-6-2-1-5-10(11)12/h1-8,12H,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEAAYJXUVSFGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with indan-1-one in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in drug development. Notable activities include:

- Anticancer Properties : Research indicates that this compound has potential anticancer effects, particularly against various cancer cell lines. It has shown to induce apoptosis and inhibit cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against several pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide:

Anticancer Activity Evaluation

Study Objective : To assess the cytotoxic effects on human cancer cell lines.

Findings :

- The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

- IC values were recorded at 12 µM for MCF-7 and 15 µM for A549 cells after 48 hours of treatment.

Antimicrobial Activity Assessment

Study Objective : To evaluate the antimicrobial effects against common bacterial strains.

Findings :

- The compound exhibited inhibitory effects on Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Against Escherichia coli, the MIC was found to be 64 µg/mL.

Anti-inflammatory Study

Study Objective : To investigate the anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages.

Findings :

- Treatment with the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC = 12 µM | 2024 |

| Anticancer | A549 (lung cancer) | IC = 15 µM | 2024 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide with structurally or functionally related compounds:

Structural and Functional Analysis:

Core Structure Variations :

- The indene-carboxamide scaffold (present in the target compound and LY186641) is replaced by a pyridazine-carboxamide in ilantimod and a benzodioxol-imidazole system in ’s compound . These variations influence target selectivity; for example, the indene core in the target compound facilitates protease binding, while ilantimod’s pyridazine may modulate immune pathways.

- Substitution at the phenyl ring (2-chloro vs. 4-chloro) affects spatial interactions. LY186641’s 4-chlorophenyl group correlates with hematologic toxicity, whereas the 2-chloro analogue’s role in antiviral activity suggests positional specificity .

Functional Group Impact: The carboxamide group is conserved across all compounds, enabling hydrogen bonding with biological targets. The imidazole and benzodioxol groups in ’s compound add steric bulk, which may limit membrane permeability compared to the simpler indene-carboxamide .

Pharmacokinetic and Toxicity Profiles: LY186641 exhibits a long terminal half-life (31 h) and volume of distribution (10.2 L), suggesting tissue penetration but also dose-limiting methemoglobinemia due to aromatic nitroso metabolites .

Synthetic and Analytical Methods :

- Single-crystal X-ray diffraction (employed in and ) is critical for confirming stereochemistry and binding modes . The synthesis of compound 22f () achieved a 70% yield using isocyanate coupling, a method applicable to carboxamide derivatives .

Key Research Findings and Implications

- Structural Insights : The 2-chlorophenyl group in the target compound enhances halogen bonding with the SARS-CoV-2 Mpro active site, a feature absent in 4-chloro analogues like LY186641 .

- Toxicity Trade-offs : While LY186641’s sulfonamide group contributes to antineoplastic activity, it also generates toxic metabolites, underscoring the need for carboxamide-based alternatives .

- Synthetic Flexibility : Modular synthesis (e.g., hydrazinecarboxamide in ) allows rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

The compound has the following structure:

- IUPAC Name: this compound

- Molecular Formula: C15H12ClN O2

Synthesis:

The synthesis typically involves several steps:

- Preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid.

- Formation of the indene derivative through reduction reactions.

- Amide bond formation by reacting the benzoyl chloride with the indene derivative in the presence of a base such as triethylamine.

Biological Activity

Research has highlighted various biological activities associated with this compound, particularly in the realms of anti-cancer and anti-inflammatory effects.

Anticancer Activity

Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against breast and prostate cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial growth.

- Signal Transduction Modulation: It may alter signaling pathways that regulate cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of related indene derivatives, providing insights into the potential of this compound:

-

Study on Alzheimer’s Disease:

A related compound demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases . Although not directly tested on this compound, the structural similarities warrant further investigation. -

Antitumor Activity:

Research on structurally similar indane derivatives revealed promising antitumor properties. Compounds with similar scaffolds showed IC50 values in the micromolar range against various cancer cell lines .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.